molecular formula C6H11ClN2O B1611012 1-(3-Chloropropyl)imidazolidin-2-one CAS No. 53710-77-3

1-(3-Chloropropyl)imidazolidin-2-one

Cat. No.: B1611012
CAS No.: 53710-77-3
M. Wt: 162.62 g/mol
InChI Key: NDMFETHQFUOIQX-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)imidazolidin-2-one is a chemical compound belonging to the class of imidazolidinones Imidazolidinones are five-membered ring structures containing two nitrogen atoms and one oxygen atom This compound is characterized by the presence of a chloropropyl group attached to the nitrogen atom at the 1-position of the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloropropyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of imidazolidin-2-one with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile at elevated temperatures . Another method involves the use of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles under acid-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Acetonitrile, methanol, dichloromethane.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidin-2-ones, which can have different functional groups depending on the reagents used .

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-(3-Chloropropyl)imidazolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-(3-chloropropyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O/c7-2-1-4-9-5-3-8-6(9)10/h1-5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMFETHQFUOIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566865
Record name 1-(3-Chloropropyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53710-77-3
Record name 1-(3-Chloropropyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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